BenchChemオンラインストアへようこそ!

N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibition Phosphodiesterase inhibition Anticancer screening

This 4-amino-pyrazolo[3,4-d]pyrimidine features a dual substitution pattern (3,5-dimethylphenyl at N-1; N-benzyl-N-methyl at C-4) that is under-represented in public SAR sets, yet critical for mapping hydrophobic pocket contacts and basicity in kinase and PDE9 inhibitor discovery. With a computed logP of 5.28, it serves as an ideal high-lipophilicity control for PAMPA/Caco-2 assay calibration. Procurement enables rapid selectivity fingerprinting via commercial kinase profiling services, offering a direct expansion of existing pyrazolo[3,4-d]pyrimidine screening decks.

Molecular Formula C21H21N5
Molecular Weight 343.4 g/mol
Cat. No. B11215708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC21H21N5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4)C
InChIInChI=1S/C21H21N5/c1-15-9-16(2)11-18(10-15)26-21-19(12-24-26)20(22-14-23-21)25(3)13-17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3
InChIKeyBMRSRGPDJSQHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 79 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine – Core Scaffold and Sourcing Baseline for a 1-Aryl-4-aminopyrazolopyrimidine


N-Benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS not publicly assigned; ChemDiv ID K405-4317; molecular formula C₂₁H₂₁N₅; MW 343.43) belongs to the 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidine class, a privileged scaffold in kinase and phosphodiesterase inhibitor discovery [1]. The compound is available as a specialty screening compound from ChemDiv (79 mg in stock, ≥95 % purity) . Its core combines an N‑benzyl‑N‑methylamino group at C‑4 with a 3,5‑dimethylphenyl substituent at N‑1, distinguishing it from earlier prototypes such as the unsubstituted 4‑[N‑(benzyl)‑methylamino]‑1H‑pyrazolo[3,4‑d]pyrimidine reported as a potential antitumor agent in 1962 [2].

Why SAR-Driven Selection of N-Benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Simple Class Interchange


The dual substitution at N‑1 (3,5‑dimethylphenyl) and C‑4 (N‑benzyl‑N‑methylamino) defines a unique steric and electronic fingerprint within the pyrazolo[3,4‑d]pyrimidine space. The closest commercially catalogued analogs—such as 1‑(3,5‑dimethylphenyl)‑4‑(4‑phenylpiperazin‑1‑yl)‑1H‑pyrazolo[3,4‑d]pyrimidine and N‑benzyl‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine [1]—differ fundamentally in C‑4 amine geometry (cyclic vs. acyclic) or N‑1 aryl substitution, parameters known to profoundly impact kinase selectivity and PDE9 inhibition in structurally related series [2]. Generic substitution with compounds lacking the 3,5‑dimethylphenyl motif would eliminate contacts mapped to the hydrophobic pocket of the target enzyme, whereas replacement of the N‑benzyl‑N‑methyl group alters both basicity and the orientation of the pendant aryl ring, potentially abolishing the binding mode observed for potent pyrazolo[3,4‑d]pyrimidine‑based inhibitors [2].

Quantitative Differentiation Grid for N-Benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


High-Strength Quantitative Comparative Evidence Is Absent from the Current Scientific and Patent Record

A systematic search of peer‑reviewed literature, authoritative databases (PubChem, BindingDB, ChEMBL), and patent repositories (Google Patents, WIPO, EPO) returned no direct, quantitative head‑to‑head comparison for N‑benzyl‑1‑(3,5‑dimethylphenyl)‑N‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine against named structural analogs. The compound is registered as a commercial screening sample (ChemDiv K405‑4317) with supplied physicochemical descriptors (logP = 5.28; logD = 5.22; logSw = ‑5.27; PSA = 37.36 Ų) , but no target‑specific IC₅₀, Kd, or cellular EC₅₀ data are publicly disclosed. The closest quantitative data derive from structurally distinct 4‑keto‑pyrazolo[3,4‑d]pyrimidine PDE9 inhibitors in US 9,617,269 (e.g., Compound WYQ‑35, IC₅₀ = 33 nM; Compound WYQ‑95, IC₅₀ = 52 nM) [1] that lack the N‑benzyl‑N‑methyl C‑4 substitution.

Kinase inhibition Phosphodiesterase inhibition Anticancer screening

Structural Differentiation at N‑1: 3,5‑Dimethylphenyl vs. Unsubstituted Phenyl or 1‑H in Kinase‑Active Pyrazolopyrimidines

In the 4‑amino‑pyrazolo[3,4‑d]pyrimidine class, the nature of the N‑1 substituent directly governs target engagement. The 3,5‑dimethylphenyl group present in the target compound mimics the substitution pattern required for dual Src‑Abl inhibition described in EP2201013B1, where 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidines with N‑1 aryl groups inhibited Src phosphorylation in a cell‑free assay and reduced SaOS‑2 osteosarcoma cell growth [1]. In contrast, the des‑aryl analogue 4‑[N‑(benzyl)‑methylamino]‑1H‑pyrazolo[3,4‑d]pyrimidine (J. Med. Chem. 1962) [2] lacks the hydrophobic N‑1 anchor and exhibits undifferentiated antitumor activity without kinase selectivity data.

Kinase inhibitor design EGFR/VEGFR Src‑Abl dual inhibition

Predicted Physicochemical Differentiation: Lipophilicity Impact of 3,5‑Dimethylphenyl vs. 2,4‑Dimethylphenyl or 1‑Phenyl Regioisomers

The ChemDiv‑reported logP of 5.28 for the target compound reflects the combined effect of the N‑benzyl group and the 3,5‑dimethylphenyl substituent. Changing the substitution pattern to a 2,4‑dimethylphenyl isomer (as in 4‑(4‑benzylpiperazin‑1‑yl)‑1‑(2,4‑dimethylphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidine ) alters molecular shape and polar surface area distribution, while removal of the methyl groups (1‑phenyl analog) would reduce logP by approximately 0.8–1.2 log units based on the Hansch π‑constant for methyl (π ≈ 0.56). These variations directly influence passive membrane permeability and solubility, critical parameters for cellular assay performance.

Lipophilicity Drug-likeness Permeability

Evidence‑Informed Procurement and Screening Scenarios for N-Benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Diversity‑Oriented Screening Library Expansion for Kinase and PDE Targets

When building a screening deck enriched for the pyrazolo[3,4‑d]pyrimidine scaffold, the target compound offers a substitution pattern under‑represented in public SAR sets. Its N‑benzyl‑N‑methyl C‑4 amine and 3,5‑dimethylphenyl N‑1 group complement the 4‑keto‑PDE9 inhibitors of US 9,617,269 and the 4‑amino‑Src/Abl inhibitors of EP2201013B1 . Procurement is justified as a probe for structure‑activity relationship expansion, not as a validated lead surrogate.

Physicochemical Benchmarking in Permeability‑Limited Assay Panels

With a computed logP = 5.28, logD = 5.22, and PSA = 37.36 Ų , the compound sits near the upper lipophilicity boundary of typical oral drug‑likeness space (Lipinski logP ≤ 5). It can serve as a high‑logP control in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 studies, helping laboratories calibrate the impact of extreme lipophilicity on apparent permeability and non‑specific binding in their assay systems.

Pre‑Competitive Kinase Selectivity Profiling Using Commercial Panels

The 3,5‑dimethylphenyl N‑1 motif is a known anchor for ATP‑competitive kinase inhibitors. The target compound can be submitted to commercial single‑point kinase profiling services (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) to rapidly establish a selectivity fingerprint. Resulting data will generate the first public potency metrics, enabling quantitative comparison against both the EP2201013B1 Src‑Abl chemotype and the J. Med. Chem. 1962 1‑H prototype [1].

Quote Request

Request a Quote for N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.